molecular formula C20H13IN2O2S B2561102 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide CAS No. 292051-19-5

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

Cat. No.: B2561102
CAS No.: 292051-19-5
M. Wt: 472.3
InChI Key: FHIULNXSHGQJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a useful research compound. Its molecular formula is C20H13IN2O2S and its molecular weight is 472.3. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, a derivative of benzothiazole, has shown promising antitumor properties. Studies reveal that benzothiazole derivatives exhibit selective and potent antitumor effects against various cancer cell lines. For instance, 2-(4-Aminophenyl)benzothiazoles have demonstrated significant inhibitory properties against human cancer cell lines, particularly breast cancer cells (Kashiyama et al., 1999). Further, the synthesis and evaluation of novel benzothiazole derivatives have been explored for their potential antitumor activity, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Role in DNA Damage and Cell Cycle Arrest

The benzothiazole derivatives, including this compound, may play a role in inducing DNA damage and causing cell cycle arrest in tumor cells. A study showed that the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induced DNA adduct formation and cell cycle arrest in sensitive MCF-7 cells, suggesting a potential mechanism for its antitumor effects (Trapani et al., 2003).

Antibacterial Activity

Benzothiazole derivatives have also been researched for their antibacterial properties. For example, hydroxy-substituted benzothiazole derivatives were synthesized and tested for their antibacterial activity against Streptococcus pyogenes. Some compounds showed potent activity compared to standard antibiotics (Gupta, 2018).

Aggregation-Induced Emission Enhancement

Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, related to the benzothiazole family, has demonstrated aggregation-induced emission enhancement. This property is significant in the development of advanced materials for optical and electronic applications (Qian et al., 2007).

Proapoptotic Effects

Some benzothiazol-2-ylbenzamide derivatives have shown promising results as apoptosis inducers, especially in human liver and breast cancer cell lines. This indicates their potential in cancer therapeutics (Corbo et al., 2016).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide” is not available, it’s important to note that chemicals can be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to skin, eyes, and respiratory tract .

Future Directions

Benzothiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential applications . Future studies should focus on improving the compound’s solubility, exploring its efficacy in various preclinical models, and understanding its biological properties and potential applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIULNXSHGQJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.